molecular formula C15H14N2O B2708363 2-[(3-methylphenoxy)methyl]-1H-benzimidazole CAS No. 3156-24-9

2-[(3-methylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B2708363
CAS No.: 3156-24-9
M. Wt: 238.29
InChI Key: AHGFRGJUURRDBL-UHFFFAOYSA-N
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Description

2-[(3-Methylphenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative featuring a benzimidazole core substituted at the 2-position with a (3-methylphenoxy)methyl group. Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The substitution pattern in this compound introduces a methyl group at the meta position of the phenoxy moiety, which may influence its lipophilicity, electronic properties, and biological interactions.

Properties

IUPAC Name

2-[(3-methylphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-5-4-6-12(9-11)18-10-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGFRGJUURRDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-methylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 3-methylphenol with benzimidazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

2-[(3-methylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring or the phenoxy group are replaced by other groups.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 2-[(3-methylphenoxy)methyl]-1H-benzimidazole exhibits potent anticancer activity. For instance, derivatives of benzimidazole have been synthesized and tested against various cancer cell lines, showing notable antiproliferative effects. One study indicated that specific derivatives displayed significant inhibition of the MDA-MB-231 breast cancer cell line with minimal inhibitory concentrations comparable to established chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that benzimidazole derivatives demonstrate activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus niger. The structure-activity relationship studies suggest that modifications in the benzimidazole core can lead to enhanced antimicrobial potency .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. Studies have reported significant reductions in edema and inflammatory markers in animal models when treated with this compound, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study: Anticancer Activity

A study conducted by researchers synthesized a series of benzimidazole derivatives, including this compound, which were evaluated for their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting their potential as effective cancer treatments .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of benzimidazole derivatives against multi-drug resistant bacterial strains. The study demonstrated that this compound displayed superior activity compared to traditional antibiotics, suggesting its utility in combating resistant infections .

Data Tables

Activity TypeCompoundIC50/EffectivenessReference
AnticancerThis compoundSignificant inhibition on MDA-MB-231 cells
AntimicrobialThis compoundEffective against MRSA (MIC = 8 µg/mL)
Anti-inflammatoryThis compoundReduced edema by up to 92% in models

Mechanism of Action

The mechanism of action of 2-[(3-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The biological activity of benzimidazole derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 2-[(3-methylphenoxy)methyl]-1H-benzimidazole with structurally similar compounds:

Compound Name Substituent Molecular Weight Key Biological Activities Synthesis Method
This compound 3-Methylphenoxymethyl 238.27 Potential antimicrobial Cyclocondensation with Na₂S₂O₅ in DMF
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole 2-Chlorophenoxymethyl 258.69 Antimicrobial Similar cyclocondensation
2-(4-Hydroxy-phenyl)-1H-benzimidazole 4-Hydroxyphenyl 210.23 Antioxidant Literature-reported methods
2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole 3,4-Dimethylphenoxymethyl 252.32 Not specified (structural analog) Silica gel chromatography
2-(2-Nitro-phenyl)-1H-benzimidazole 5-carboxylic acid 2-Nitrophenyl 283.25 Analgesic (naloxone-sensitive) Multi-step synthesis

Key Observations:

  • However, it is less lipophilic than the 3,4-dimethylphenoxy derivative .
  • Electron Effects: Chloro substituents (e.g., 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole) introduce electron-withdrawing effects, which may enhance binding to electron-rich biological targets, whereas methyl groups are electron-donating, possibly favoring interactions with hydrophobic pockets .
  • Bioactivity Trends: Nitro-substituted derivatives (e.g., 2-(2-nitrophenyl)-1H-benzimidazole 5-carboxylic acid) exhibit strong analgesic activity, emphasizing the role of nitro groups in modulating central nervous system targets .

Pharmacological and Antimicrobial Activity

  • Antimicrobial Potential: Compounds like 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole and derivatives with extended ethoxy chains (e.g., compounds 79 and 80 in ) show potent activity against Helicobacter pylori (MBC = 0.5 µg/mL). The methylphenoxy group in the target compound may offer moderate activity, though further studies are needed .
  • Proton Pump Inhibition: Analogous structures, such as AG-1749 (a benzimidazole sulfoxide), inhibit (H⁺/K⁺)-ATPase by reacting with cysteine residues, suggesting that the target compound’s phenoxymethyl group could be optimized for similar mechanisms .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 3.5 0.12 180–182 (est.)
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole 3.8 0.08 195–197
2-(4-Hydroxy-phenyl)-1H-benzimidazole 2.1 1.5 220–222

Biological Activity

2-[(3-methylphenoxy)methyl]-1H-benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H14N2OC_{15}H_{14}N_2O. The structure consists of a benzimidazole core substituted with a 3-methylphenoxy group, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the methylphenoxy group may enhance binding affinity, while the benzimidazole core contributes to its pharmacological properties.

  • Redox Reactions : The compound can participate in redox reactions due to its electronic properties, modulating various biological pathways.
  • Target Interactions : Studies indicate interactions with DNA and proteins involved in disease pathways, which are crucial for understanding its therapeutic effects.

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : Several studies have highlighted its antiproliferative effects against various cancer cell lines. For instance, it has shown significant inhibition percentages against breast cancer (MDA-MB-468) and melanoma (SK-MEL-5) cell lines .
Cell Line% Inhibition
MDA-MB-46884.83%
SK-MEL-581.58%
T-47 D90.47%
SR leukemia84.32%
  • Antimicrobial Activity : Benzimidazole derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. For example, they have been tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

Case Studies

  • In Vitro Anticancer Evaluation : A series of synthesized benzimidazole derivatives were evaluated for their anticancer activity at the National Cancer Institute (NCI). Among them, derivatives similar to this compound exhibited notable growth inhibition in multiple cancer types .
  • Structure-Activity Relationship (SAR) : Research has established that modifications in the structure significantly affect the biological activity of benzimidazole derivatives. For instance, the introduction of electron-donating groups has been correlated with enhanced anticancer efficacy .

Q & A

Q. What are the optimal synthetic pathways for 2-[(3-methylphenoxy)methyl]-1H-benzimidazole, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves cyclization reactions between o-phenylenediamine and carboxylic acid derivatives. For this compound, key pathways include:

  • Acid-catalyzed cyclization : Reacting o-phenylenediamine with m-toluic acid in polyphosphoric acid (PPA) under reflux, which promotes dehydration and cyclization. Excess PPA acts as both a catalyst and solvent, achieving yields of ~65–75% .
  • Acyl chloride intermediates : Using m-toluoyl chloride with o-phenylenediamine in toluene under reflux, followed by intramolecular cyclization. This method avoids side reactions like oxidation of methyl groups, common in strongly acidic conditions .

Q. Critical Factors :

  • Temperature : High temperatures (>120°C) favor benzimidazole formation over amide intermediates.
  • Leaving groups : Acyl chlorides (vs. carboxylic acids) accelerate cyclization due to better electrophilicity .

Q. How can spectroscopic and crystallographic data validate the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.3–8.1 ppm (aromatic protons), δ 4.5–5.0 ppm (CH₂ linker), and δ 2.3–2.5 ppm (methyl group) confirm substituent positions .
    • ¹³C NMR : Carbons adjacent to nitrogen (C2 of benzimidazole) resonate at δ 145–150 ppm, while the methylphenoxy group appears at δ 20–22 ppm .
  • X-ray Crystallography : CCDC deposition numbers (e.g., 1013218) provide bond lengths and angles. For example, the benzimidazole ring typically shows planarity (deviation <0.05 Å), and the CH₂ linker adopts a staggered conformation .

Validation : Compare experimental data with computational simulations (e.g., DFT) to resolve ambiguities in tautomeric forms or stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?

Methodological Answer:

  • Substituent Analysis :
    • Phenoxy group : Electron-withdrawing groups (e.g., -Br, -CF₃) at the para position enhance DNA intercalation, as seen in derivatives with IC₅₀ values <10 µM against A549 lung cancer cells .
    • Methyl group : Retaining the 3-methyl group on the phenoxy moiety improves lipophilicity (logP ~3.2), enhancing membrane permeability .
  • Targeted Modifications :
    • Heterocyclic fusion : Introducing triazole or thiazole rings (e.g., compound 9c in ) increases hydrogen bonding with kinase targets (e.g., c-MET), reducing IC₅₀ by 40% compared to parent compounds.

Data-Driven Design : Use in vitro cytotoxicity assays (e.g., MTT) paired with molecular docking (AutoDock Vina) to prioritize substituents with high binding affinity (∆G < −8 kcal/mol) .

Q. What computational strategies resolve contradictions in experimental data, such as unexpected biological activity or synthetic yields?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Analyze ligand-receptor stability over 100 ns trajectories to explain discrepancies in IC₅₀ values. For example, flexible CH₂ linkers may adopt non-productive conformations in solution, reducing observed activity .
  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Derivatives with gaps <4 eV show higher electrophilicity, correlating with improved antimicrobial activity despite low synthetic yields (e.g., 50% yield but MIC ~2 µg/mL) .

Case Study : A 2022 study resolved low anti-inflammatory activity of a derivative by identifying solvent-dependent aggregation via MD, leading to revised solubility protocols .

Q. How do excited-state intramolecular proton transfer (ESIPT) mechanisms in benzimidazole derivatives influence their fluorescence sensing applications?

Methodological Answer:

  • Mechanistic Insights :
    • ESIPT in this compound derivatives involves proton transfer from the NH group to the adjacent nitrogen, generating a tautomeric keto form. This results in dual emission bands (λem ~450 nm and ~550 nm) with large Stokes shifts (>100 nm) .
  • Application in Sensing :
    • Metal ion detection : Cu²⁺ quenches fluorescence via chelation (Ksv ~1.5 × 10⁴ M⁻¹), while Zn²⁺ enhances emission due to restricted ESIPT .
    • Optimization : Introduce electron-donating groups (e.g., -OCH₃) on the benzimidazole core to stabilize the enol form, improving quantum yield (Φ from 0.2 to 0.6) .

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